Cas no 957346-62-2 (5-bromo-1,3-thiazole-2-carboxylic acid)

5-Bromo-1,3-thiazole-2-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a bromine substituent at the 5-position of the thiazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both bromine and carboxylic acid functional groups allows for further derivatization via cross-coupling reactions or amide formation, enhancing its utility in medicinal chemistry. Its stable thiazole core contributes to robust chemical properties, making it suitable for diverse synthetic applications. The product is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial processes.
5-bromo-1,3-thiazole-2-carboxylic acid structure
957346-62-2 structure
Product Name:5-bromo-1,3-thiazole-2-carboxylic acid
CAS No:957346-62-2
MF:C4H2BrNO2S
MW:208.033178806305
MDL:MFCD11521568
CID:796862
PubChem ID:45480406
Update Time:2025-06-09

5-bromo-1,3-thiazole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Bromothiazole-2-carboxylic acid
    • 2-Thiazolecarboxylicacid, 5-bromo-
    • 5-Bromo-1,3-thiazole-2-carboxylic acid
    • 5-bromo-2-Thiazolecarboxylic acid
    • 5-BROMO-THIAZOLE-2-CARBOXYLIC ACID
    • BQRYPTVDLJGHAU-UHFFFAOYSA-N
    • PB31583
    • EN001206
    • ST2406178
    • Y4853
    • 5-Bromo-2-thiazolecarboxylic acid (ACI)
    • SY006142
    • AS-49320
    • 957346-62-2
    • DB-080341
    • AKOS007929926
    • DTXSID50670353
    • Z1269166428
    • 5-BROMOTHIAZOLE-2-CARBOXYLICACID
    • SCHEMBL1674175
    • CS-W022341
    • MFCD11521568
    • J-517212
    • FD9045
    • EN300-95204
    • 5-bromo-1,3-thiazole-2-carboxylic acid
    • MDL: MFCD11521568
    • Inchi: 1S/C4H2BrNO2S/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8)
    • InChI Key: BQRYPTVDLJGHAU-UHFFFAOYSA-N
    • SMILES: O=C(C1SC(Br)=CN=1)O

Computed Properties

  • Exact Mass: 206.89900
  • Monoisotopic Mass: 206.89896g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.4
  • XLogP3: 1.8

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 2.1±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 372.5℃ at 760 mmHg
  • Flash Point: 179.1±25.7 °C
  • Refractive Index: 1.663
  • PSA: 78.43000
  • LogP: 1.60380
  • Vapor Pressure: No data available

5-bromo-1,3-thiazole-2-carboxylic acid Security Information

5-bromo-1,3-thiazole-2-carboxylic acid Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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5-bromo-1,3-thiazole-2-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene ,  Tetrahydrofuran ,  Heptane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Carbon tetrabromide ;  2 h
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
3-Oxotetrahydrofuro[3,2-b]pyrrol-4(5H)-yl derivatives II as cathepsin inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene ,  Tetrahydrofuran ,  Heptane ;  30 min, -78 °C
1.2 Reagents: Carbon tetrabromide ;  2 h, -78 °C
1.3 Reagents: Water ;  rt
Reference
3-Oxotetrahydrofuro[3,2-b]pyrrol-4(5H)-yl derivatives I as cathepsin inhibitors and their preparation
, World Intellectual Property Organization, , ,

5-bromo-1,3-thiazole-2-carboxylic acid Raw materials

5-bromo-1,3-thiazole-2-carboxylic acid Preparation Products

5-bromo-1,3-thiazole-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:957346-62-2)5-bromo-1,3-thiazole-2-carboxylic acid
Order Number:A858045
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:10
Price ($):176.0/586.0
Email:sales@amadischem.com

5-bromo-1,3-thiazole-2-carboxylic acid Related Literature

Additional information on 5-bromo-1,3-thiazole-2-carboxylic acid

Introduction to 5-bromo-1,3-thiazole-2-carboxylic acid (CAS No. 957346-62-2) and Its Emerging Applications in Chemical Biology

5-bromo-1,3-thiazole-2-carboxylic acid, identified by the Chemical Abstracts Service (CAS) number 957346-62-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. The compound belongs to the thiazole class, a scaffold that is widely recognized for its biological activity and has been extensively explored in drug discovery. The presence of both bromine and carboxylic acid functional groups in its molecular structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.

The thiazole ring is a core structural motif found in numerous natural products and pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory agents. Its stability and ability to engage in hydrogen bonding make it an ideal platform for designing molecules with specific biological targets. In particular, 5-bromo-1,3-thiazole-2-carboxylic acid has been studied for its role in modulating biological pathways associated with inflammation, cancer, and microbial resistance. Recent advancements in medicinal chemistry have highlighted its potential as a precursor for the development of novel inhibitors targeting enzymes involved in metabolic diseases.

One of the most compelling aspects of 5-bromo-1,3-thiazole-2-carboxylic acid is its versatility as a building block in organic synthesis. The bromine substituent allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of more complex molecules with tailored biological activities. Additionally, the carboxylic acid moiety can be converted into esters, amides, or other derivatives, expanding its utility in drug design. These properties have made it a preferred choice for researchers seeking to develop small-molecule probes for biochemical assays.

Recent studies have demonstrated the therapeutic potential of derivatives of 5-bromo-1,3-thiazole-2-carboxylic acid in addressing neurological disorders. For instance, researchers have synthesized analogs of this compound that exhibit inhibitory effects on enzymes such as glycogen synthase kinase-3 (GSK-3), which is implicated in Alzheimer's disease and other neurodegenerative conditions. The bromine atom's ability to interact with specific amino acid residues in protein targets enhances the binding affinity of these derivatives, leading to more potent pharmacological effects. Furthermore, computational modeling studies have predicted that modifications to the thiazole core can improve blood-brain barrier penetration, making these compounds more suitable for treating central nervous system disorders.

In the realm of antimicrobial research, 5-bromo-1,3-thiazole-2-carboxylic acid has been investigated for its ability to disrupt bacterial biofilm formation. Biofilms are complex communities of microorganisms that protect bacteria from antibiotics and host immune responses, contributing to treatment failures. By targeting key enzymes involved in biofilm matrix synthesis, such as extracellular polymeric substance (EPS) producers, derivatives of this compound have shown promise in reducing bacterial resistance. Preliminary clinical trials have indicated that certain analogs exhibit synergistic effects when combined with conventional antibiotics, offering a strategy to combat multidrug-resistant pathogens.

The environmental impact of 5-bromo-1,3-thiazole-2-carboxylic acid has also been examined in recent years. While brominated compounds are known for their persistence in ecosystems, studies suggest that proper handling and disposal protocols can mitigate their environmental footprint. Researchers have explored biodegradation pathways that convert this compound into less toxic metabolites under controlled conditions. Additionally, green chemistry approaches have been employed to minimize hazardous byproducts during synthesis, aligning with global efforts to promote sustainable chemical practices.

The future directions for research on 5-bromo-1,3-thiazole-2-carboxylic acid are vast and multifaceted. Advances in machine learning-assisted drug design are being leveraged to identify novel derivatives with enhanced pharmacological properties. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and prioritize promising candidates for further validation. Moreover, interdisciplinary collaborations between chemists, biologists, and clinicians are essential for translating laboratory findings into clinical applications that address unmet medical needs.

In conclusion,5-bromo-1,3-thiazole-2-carboxylic acid (CAS No. 957346-62-2) represents a significant advancement in chemical biology due to its structural versatility and therapeutic potential. Its role as a synthetic intermediate and pharmacological probe continues to inspire innovation across multiple disciplines. As our understanding of biological systems evolves,this compound will undoubtedly play a pivotal role in shaping the future of drug discovery and development.

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Amadis Chemical Company Limited
(CAS:957346-62-2)5-bromo-1,3-thiazole-2-carboxylic acid
A858045
Purity:99%/99%
Quantity:1g/5g
Price ($):176.0/586.0
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